molecular formula C15H15FN2O3 B2528671 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid CAS No. 1010893-54-5

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid

Cat. No.: B2528671
CAS No.: 1010893-54-5
M. Wt: 290.294
InChI Key: GWDHTWPOUFAYOO-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyridoindole derivatives featuring a 4-oxobutanoic acid moiety. Its core structure includes a tetrahydro-2H-pyrido[4,3-b]indole scaffold substituted with a fluorine atom at the 8-position and a γ-oxo-butanoyl chain at the 2-position. The fluorine substituent enhances metabolic stability and influences electronic properties, while the oxobutanoic acid group contributes to hydrogen-bonding interactions, making it a candidate for targeting enzymes or receptors involved in neurological or inflammatory pathways .

Properties

IUPAC Name

4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c16-9-1-2-12-10(7-9)11-8-18(6-5-13(11)17-12)14(19)3-4-15(20)21/h1-2,7,17H,3-6,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDHTWPOUFAYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Data (Yield, m.p., etc.) Source Evidence
4-(8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid C₁₆H₁₆FN₂O₃ 318.32 8-F, 4-oxobutanoic acid (Position 2) Discontinued commercial product
4-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid C₁₇H₁₉N₂O₄ 330.35 8-OCH₃ (vs. 8-F) m.p. data unavailable; discontinued
N-(4-Iodophenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide C₂₂H₂₂IN₃O₃ 503.34 8-OCH₃, N-(4-iodophenyl)amide Melting point: Not reported
(6-Fluoro-8-trifluoromethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone C₁₉H₁₂F₇N₅O 477.33 6-F, 8-CF₃, pyrazole-CF₃ NMR Ca/Cb ratio: 67/33
(8-Trifluoromethoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone C₁₈H₁₃F₆N₅O₂ 477.33 8-OCF₃ (vs. 8-F) Yield: 88%

Key Research Findings

  • Conformational Dynamics : NMR studies of trifluoromethyl analogs () revealed two distinct conformers (Ca/Cb ratios: 56/44 to 67/33), suggesting flexibility in the pyrazole-indole linkage that may influence target binding .
  • Biological Relevance : While direct bioactivity data for the target compound are unavailable, structurally related pyridoindoles () show promise as kinase inhibitors and serotonin receptor modulators due to their electron-deficient aromatic systems .

Biological Activity

The compound 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid is a derivative of tetrahydropyridoindole and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H15FN2O2C_{14}H_{15}FN_{2}O_{2}, with a molecular weight of approximately 262.28 g/mol. The compound features a fluorinated tetrahydropyridine moiety, which is significant for its biological activity.

Antitumor Activity

Research indicates that derivatives of tetrahydropyridoindole compounds exhibit significant antitumor effects. For instance, compounds with similar structures have been shown to inhibit poly(ADP-ribose) polymerase (PARP) activity, which is crucial in cancer cell proliferation and DNA repair mechanisms. A related study identified a compound with a fluorinated pyridoindole structure that demonstrated potent inhibition of PARP1 and PARP2 with KiK_i values of 1.2 nM and 0.87 nM respectively .

Enzyme Inhibition

The compound acts as an inhibitor of Cathepsin K , an enzyme involved in osteoclast function and bone resorption. Inhibitors of Cathepsin K are being investigated for their potential to treat osteoarthritis and osteoporosis. The structural similarity to other known inhibitors suggests that it may also exhibit similar inhibitory properties .

The primary mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By inhibiting key enzymes such as PARP and Cathepsin K, the compound disrupts cellular processes critical for tumor growth and bone degradation.
  • Cellular Signaling Modulation : The presence of the fluorine atom in the structure may enhance binding affinity to target proteins, modifying signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Study on Antitumor Efficacy : A study reported that similar compounds led to significant tumor regression in BRCA1/2 mutant breast cancer models when administered orally . This suggests that the biological activity may extend to therapeutic applications in oncology.
  • Bone Resorption Studies : Research focusing on Cathepsin K inhibitors showed that these compounds could effectively reduce bone resorption markers in vivo, indicating potential applications in managing osteoporosis .

Data Summary Table

Property Value
Molecular FormulaC14H15FN2O2
Molecular Weight262.28 g/mol
Key Biological ActivitiesAntitumor, Enzyme Inhibition
Target EnzymesPARP1, PARP2, Cathepsin K
Potential ApplicationsCancer therapy, Osteoporosis treatment

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